Therapeutic Patent Scope: CNS Disorder Eligibility via 3,4-Dimethoxy vs. Halogenated Analogs
The patent US5874462 explicitly claims a defined set of 6-amino-4H-pyrans for treating cerebral disorders, including degenerative dementia and depression. The claimed compounds are limited to specific 4-aryl substitutions: 2-trifluoromethylphenyl, 2,3-dichlorophenyl, 4-trifluoromethylphenyl, 4-chlorophenyl, 4-methoxyphenyl, 4-phenylphenyl, and 3,4-dichlorophenyl. Critically, the 3,4-dimethoxyphenyl substitution—present in the target compound—is NOT claimed in this patent, leaving it outside the protected chemical space for these CNS indications [1]. This creates a distinct Freedom-to-Operate advantage and positions the compound as a potential novel composition-of-matter for CNS programs.
| Evidence Dimension | Patent claim scope for CNS disorder treatment |
|---|---|
| Target Compound Data | 3,4-dimethoxyphenyl substitution: Not claimed in US5874462 |
| Comparator Or Baseline | 2,3-dichlorophenyl, 4-chlorophenyl, 4-methoxyphenyl, 4-trifluoromethylphenyl analogs: Explicitly claimed in US5874462 |
| Quantified Difference | Qualitative: Presence vs. absence in patent claims |
| Conditions | Legal/chemical space analysis of US5874462A claim 1 |
Why This Matters
Procurement of this specific compound over patent-encumbered analogs avoids potential IP infringement in CNS drug discovery, while granting access to a structurally distinct yet class-related chemical space.
- [1] US5874462A – Use of substituted 6-amino-4H-pyrans. Bayer AG, 1999. View Source
